4-(2,5-Dimethoxybenzoyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dimethoxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-12-7-8-14(21-2)13(9-12)15(17)10-3-5-11(6-4-10)16(18)19/h3-9H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJTPNGPIXLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355186 | |
| Record name | 4-(2,5-dimethoxybenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93012-66-9 | |
| Record name | 4-(2,5-dimethoxybenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Benzoylbenzoic Acid Scaffold: a Foundation of Significance in Chemical Sciences
The benzoylbenzoic acid scaffold is a core structure in organic chemistry, characterized by two benzene (B151609) rings linked by a carbonyl group, with a carboxylic acid group attached to one of the rings. ontosight.aiontosight.ai This arrangement imparts a unique combination of properties that make it a valuable building block in synthesis and a point of interest for its potential biological activities.
The presence of both a ketone and a carboxylic acid functional group allows for a wide range of chemical transformations. The carboxylic acid group can undergo esterification and amidation, while the carbonyl group can be subject to various nucleophilic addition and reduction reactions. wikipedia.orgnewworldencyclopedia.org This reactivity makes the benzoylbenzoic acid scaffold a versatile precursor for the synthesis of more complex molecules, including dyes, polymers, and pharmaceutical agents. ontosight.ai
Furthermore, the rigid, aromatic nature of the scaffold provides a defined three-dimensional structure that can be tailored to interact with biological targets. Derivatives of benzoylbenzoic acid have been investigated for a variety of potential therapeutic applications, with studies exploring their anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.aiontosight.ai The ability to modify the substitution pattern on the aromatic rings allows for the fine-tuning of the molecule's electronic and steric properties, influencing its biological activity and physical characteristics.
Dimethoxybenzoylbenzoic Acid Compounds: Charting the Research Trajectories
Research into dimethoxybenzoylbenzoic acid compounds and their derivatives has followed several key trajectories:
Synthetic Methodology: A significant portion of research has focused on the development of efficient and selective synthetic routes to access these molecules. This includes the exploration of various catalysts and reaction conditions to control the position of the dimethoxy substitution and to achieve high yields. acs.orgrsc.org
Medicinal Chemistry: The dimethoxy substitution pattern is a common feature in many biologically active molecules. Consequently, researchers have been interested in the potential of dimethoxybenzoylbenzoic acid derivatives as therapeutic agents. Studies have investigated their interactions with various enzymes and receptors, with a focus on areas such as anticancer and antimicrobial activities. nih.govpreprints.org
Materials Science: The structural and electronic properties of these compounds make them candidates for applications in materials science. For instance, their aromatic nature and potential for intermolecular interactions are being explored in the development of novel polymers and organic electronic materials. ontosight.ai
Below is a table summarizing the key research areas for dimethoxybenzoylbenzoic acid compounds:
| Research Area | Focus | Potential Applications |
| Synthetic Chemistry | Development of efficient and selective synthesis methods. | Access to a wider range of derivatives for further study. |
| Medicinal Chemistry | Investigation of biological activity, including enzyme inhibition and receptor binding. | Development of new therapeutic agents (e.g., anticancer, antimicrobial). nih.govpreprints.org |
| Materials Science | Exploration of properties for use in novel materials. | Development of polymers, dyes, and organic electronics. ontosight.ai |
Advanced Structural Characterization and Spectroscopic Analysis of 4 2,5 Dimethoxybenzoyl Benzoic Acid
Crystallographic Studies
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation of Derivatives
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of a molecule. While specific crystallographic data for derivatives of 4-(2,5-Dimethoxybenzoyl)benzoic acid are not widely published, the analysis of related benzoic acid derivatives provides a clear framework for what such studies would reveal.
For instance, X-ray diffraction studies on various substituted benzoic acids consistently show that the molecules often form centrosymmetric dimers in the solid state. researchgate.net These dimers are held together by strong hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net The structure of such derivatives, when analyzed, reveals detailed information on:
Molecular Conformation: The dihedral angle between the two aromatic rings is a key feature. In benzophenone-type structures, the rings are typically twisted relative to each other to minimize steric hindrance.
Bond Parameters: Precise bond lengths and angles for the entire molecule can be determined. For example, the C=O and C-O bonds of the carboxylic acid group, the C=O of the ketone bridge, and the C-O bonds of the methoxy (B1213986) groups would be precisely measured.
In a hypothetical crystal structure of a derivative, one would expect to confirm the substitution pattern and observe the spatial arrangement influenced by the bulky dimethoxybenzoyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
One-dimensional NMR provides fundamental information about the number and type of proton and carbon atoms in a molecule. Based on data from analogous compounds like benzoic acid and 2,5-dimethoxybenzoic acid, the expected chemical shifts for this compound can be predicted. nih.govdocbrown.infosigmaaldrich.com
¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on both rings and the methoxy groups. The protons on the benzoic acid ring would likely appear as two doublets, characteristic of a 1,4-disubstituted pattern. The three protons on the dimethoxy-substituted ring would show a more complex splitting pattern due to their specific positions. The two methoxy groups would each produce a sharp singlet, and the acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. The carbonyl carbons of the ketone and the carboxylic acid would be the most downfield signals. The aromatic carbons would appear in the typical range of 110-140 ppm, with those bonded to oxygen (methoxy groups) being further downfield. The two methoxy carbons would appear as distinct signals in the upfield region around 55-60 ppm. chemicalbook.com
Predicted NMR Data for this compound
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||
|---|---|---|---|
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) | Assignment |
| ~11-13 | Carboxylic acid (-COOH) | ~195-197 | Ketone Carbonyl (C=O) |
| ~8.1-8.2 | Aromatic Protons (ortho to -COOH) | ~167-172 | Carboxylic Acid Carbonyl (C=O) |
| ~7.8-7.9 | Aromatic Protons (ortho to -CO-) | ~153 | Aromatic C-O (C2' & C5') |
| ~7.0-7.2 | Aromatic Protons (dimethoxy ring) | ~130-140 | Aromatic Quaternary Carbons |
| ~3.8 | Methoxy Protons (-OCH₃) | ~115-130 | Aromatic C-H Carbons |
| ~3.7 | Methoxy Protons (-OCH₃) | ~56 | Methoxy Carbons (-OCH₃) |
Two-Dimensional NMR Techniques (HSQC, COSY, NOESY) for Connectivity and Spatial Relationships
2D NMR experiments are used to establish correlations between different nuclei, revealing the molecular connectivity and spatial arrangement of atoms. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com It is an unambiguous way to assign the carbon signals for all protonated carbons in the molecule. For this compound, HSQC would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy proton signals to the methoxy carbon signals. youtube.com
COSY (Correlation Spectroscopy): This technique shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu In this molecule, COSY would show cross-peaks between adjacent protons on the benzoic acid ring and between adjacent protons on the dimethoxy-substituted ring, confirming their relative positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show a correlation between the protons of one of the methoxy groups and the adjacent aromatic proton (at position 6' or 3'), providing definitive evidence for the substitution pattern and the spatial orientation of the methoxy groups relative to the rest of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display a series of absorption bands that serve as a fingerprint for its key functional groups. The spectrum can be interpreted by comparing the observed bands with known characteristic frequencies for these groups, drawing on data from similar structures like benzoic acid. docbrown.info
The most prominent features would include:
A very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. docbrown.info
Two distinct C=O stretching absorptions. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, often broadened by hydrogen bonding. The diaryl ketone carbonyl appears at a slightly lower frequency, typically 1650-1670 cm⁻¹.
C-O stretching vibrations for the carboxylic acid and the aryl ethers would be visible in the 1200-1320 cm⁻¹ region.
Characteristic absorptions for the aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. researchgate.net
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 (very broad) |
| C-H Stretch | Aromatic | 3000-3100 |
| C=O Stretch | Carboxylic Acid | 1700-1725 |
| C=O Stretch | Diaryl Ketone | 1650-1670 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-O Stretch | Carboxylic Acid / Aryl Ether | 1200-1320 |
Raman Spectroscopy
Raman spectroscopy, a non-destructive chemical analysis technique, provides a structural fingerprint of molecules. For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the various vibrational modes of its functional groups and aromatic rings. While specific experimental data for this exact compound is not widely available in public literature, the expected Raman shifts can be inferred from the analysis of structurally related compounds such as benzoic acid and its derivatives.
The spectrum would likely be dominated by intense peaks arising from the C=C stretching vibrations of the two benzene (B151609) rings, typically observed in the 1400-1600 cm⁻¹ region. mdpi.com The carbonyl (C=O) stretching vibration of the benzoyl group and the carboxylic acid group would also produce characteristic bands. The C=O stretch of the ketone is expected around 1630-1680 cm⁻¹, while that of the carboxylic acid would appear in the 1680-1740 cm⁻¹ range. mdpi.com
Vibrations associated with the methoxy groups (-OCH₃) would also be present. The C-O stretching vibrations are expected to produce bands in the region of 1000-1300 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings and the methyl groups of the methoxy substituents would be observed at higher wavenumbers, typically in the 2800-3100 cm⁻¹ range. mdpi.com The O-H stretching of the carboxylic acid group would likely appear as a broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding.
Table 1: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C=C Stretching | 1400 - 1600 |
| Ketone C=O Stretching | 1630 - 1680 |
| Carboxylic Acid C=O Stretching | 1680 - 1740 |
| C-O Stretching (Methoxy) | 1000 - 1300 |
| Aromatic & Aliphatic C-H Stretching | 2800 - 3100 |
| Carboxylic Acid O-H Stretching | 2500 - 3300 (broad) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
The molecular formula of this compound is C₁₆H₁₄O₅, which corresponds to a molecular weight of approximately 286.28 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 286.
Upon ionization, the molecule undergoes fragmentation, providing valuable structural information. The fragmentation pattern of this compound can be predicted based on the fragmentation of similar aromatic ketones and benzoic acids. docbrown.info A prominent fragmentation pathway would likely involve the cleavage of the bond between the carbonyl carbon and the benzoic acid ring, leading to the formation of a benzoyl cation.
Key expected fragments would include:
[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group, resulting in a fragment at m/z 269.
[M - COOH]⁺: Loss of the carboxyl group, leading to a fragment at m/z 241.
[C₈H₇O₃]⁺: A fragment corresponding to the 2,5-dimethoxybenzoyl cation at m/z 167. This would likely be a significant peak.
[C₇H₅O₂]⁺: A fragment corresponding to the 4-carboxyphenyl cation at m/z 121.
Further fragmentation of the 2,5-dimethoxybenzoyl cation could involve the loss of methyl groups (CH₃) or carbon monoxide (CO).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₆H₁₄O₅]⁺ | 286 | Molecular Ion [M]⁺ |
| [C₁₆H₁₃O₄]⁺ | 269 | Loss of OH |
| [C₁₅H₁₃O₃]⁺ | 241 | Loss of COOH |
| [C₉H₉O₃]⁺ | 165 | 2,5-dimethoxyphenyl cation |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
This detailed analysis, combining Raman spectroscopy and mass spectrometry, provides a comprehensive structural characterization of this compound.
Theoretical and Computational Investigations of 4 2,5 Dimethoxybenzoyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide deep insights into the behavior of compounds like 4-(2,5-Dimethoxybenzoyl)benzoic acid at the atomic and molecular levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, vibrational frequencies, and other chemical properties. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to determine its optimized geometric structure. These studies can also be extended to analyze related compounds, such as 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, where DFT has been used to compare theoretically optimized structures with experimental X-ray diffraction data.
In a typical DFT study on a benzoic acid derivative, the optimized structure reveals key bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-(carboxyamino)-benzoic acid, DFT calculations have been used to obtain the revamped geometric structure and its quantum chemical parameters. Such analyses provide a foundational understanding of the molecule's three-dimensional conformation and potential intramolecular interactions.
Table 1: Illustrative DFT-Calculated Structural Parameters for a Benzoic Acid Derivative
| Parameter | Value |
|---|---|
| Bond Length (C=O) | 1.21 Å |
| Bond Length (C-O) | 1.35 Å |
| Bond Length (O-H) | 0.97 Å |
| Dihedral Angle (Benzoyl-Benzoic) | Variable |
Note: This data is illustrative and based on typical values for benzoic acid derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity.
For aromatic carboxylic acids, these frontier molecular orbitals are key to understanding their electronic transitions and reactivity. In studies of 4-(carboxyamino)-benzoic acid, the HOMO-LUMO energy gap was calculated to be 5.0 eV, suggesting a stable molecular structure. The ionization potential and electron affinity can also be derived from the HOMO and LUMO energies, respectively, providing further insights into the molecule's reactivity.
Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Benzoic Acid Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.82 |
| ELUMO | -1.82 |
| Energy Gap (Egap) | 5.00 |
| Ionization Potential (I) | 6.82 |
| Electron Affinity (A) | 1.82 |
Note: Data is illustrative and based on values reported for 4-(carboxyamino)-benzoic acid.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically associated with electronegative atoms like oxygen) and positive potential (often around hydrogen atoms). These maps are useful for understanding intermolecular interactions, including hydrogen bonding.
In studies of related benzoic acid derivatives, MEP analysis helps to identify the sites most likely to be involved in chemical reactions. For example, in 4-(carboxyamino)-benzoic acid, MEP analysis is used to find the electrophilic and nucleophilic reactivity sites.
Average Local Ionization Energy (ALIE) surface analysis provides information about the energy required to remove an electron from different points on the molecule's surface. Regions with lower ALIE values indicate sites that are more susceptible to electrophilic attack. While specific ALIE studies on this compound are not available, this technique complements MEP analysis in providing a detailed picture of a molecule's reactivity landscape.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques that provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as biological receptors or solvents.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. The docking process involves predicting the binding mode and estimating the binding affinity, often expressed as a docking score or binding energy.
For derivatives of benzoic acid, molecular docking has been employed to investigate their potential as enzyme inhibitors. For instance, several benzoic acid derivatives have been studied in silico to evaluate their antiviral activity against the SARS-CoV-2 main protease. In such studies, the ligand is docked into the active site of the protein, and the interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to predict the binding affinity.
Table 3: Illustrative Molecular Docking Results for a Benzoic Acid Derivative against a Protein Target
| Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Benzoic Acid Derivative | -7.5 | TYR237, SER144, HIS41 |
| Reference Inhibitor | -8.2 | TYR237, CYS145, GLU166 |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions over time.
Solvent effects play a crucial role in the behavior of molecules in solution. MD simulations can explicitly model the solvent molecules, allowing for a realistic representation of the solute-solvent interactions. For benzoic acid, MD simulations have been used to study its crystal growth in different solvents, providing a quantitative understanding of how the solvent can modify the crystal morphology.
The Radial Distribution Function (RDF), g(r), is a key metric obtained from MD simulations that describes how the density of surrounding particles varies as a function of distance from a reference particle. By calculating the RDF between the solute and solvent molecules, one can gain insights into the local solvation structure. For example, the RDF of water molecules around the carboxylic acid group of this compound would reveal the extent and geometry of hydrogen bonding with the solvent.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies are pivotal in predicting the biological activity and chemical reactivity of molecules like this compound. These investigations typically utilize quantum chemical methods, such as Density Functional Theory (DFT), to calculate a variety of molecular descriptors. researchgate.netnih.gov The optimized molecular structure and its electronic parameters are obtained through methods like the B3LYP/6-311G basis set. researchgate.netactascientific.com
Key quantum molecular descriptors that are analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govactascientific.com The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability, indicating that charge transfer can easily occur within the molecule. researchgate.net For benzoic acid derivatives, these calculations help in understanding the sites susceptible to electrophilic and nucleophilic attacks. nih.gov
Other calculated descriptors such as ionization potential, electron affinity, chemical hardness, and dipole moment provide a comprehensive picture of the molecule's reactivity and stability. actascientific.com A high dipole moment, for instance, can be indicative of significant nonlinear optical characteristics, which are valuable for optoelectronic applications. actascientific.com By correlating these calculated parameters with observed activities in a series of related compounds, a predictive SAR model can be established.
Table 1: Representative Quantum Chemical Descriptors for Benzoic Acid Derivatives (Calculated via DFT/B3LYP Method)
| Descriptor | Representative Value | Significance |
| HOMO Energy | -6.82 eV | Indicates electron-donating ability |
| LUMO Energy | -1.82 eV | Indicates electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 5.00 eV | Correlates with chemical reactivity and stability actascientific.com |
| Dipole Moment (µ) | 3.5 Debye | Relates to polarity and intermolecular interactions |
| Ionization Potential (I) | 6.82 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.82 eV | Energy released upon gaining an electron |
| Global Hardness (η) | 2.50 eV | Measures resistance to charge transfer |
| Electrophilicity Index (ω) | 3.67 eV | Describes electrophilic nature actascientific.com |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding via Mulliken Population Analysis)
The analysis of intermolecular interactions is crucial for understanding the crystal packing, physical properties, and biological interactions of this compound. Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom in a molecule. researchgate.net This charge distribution is fundamental as it affects dipole moment, polarizability, electronic structure, and other molecular properties. researchgate.net
By determining the electron population of each atom, Mulliken charge analysis can identify atoms with significant positive or negative charges. Typically, oxygen and nitrogen atoms are found to have negative charges, positioning them as potential hydrogen bond acceptors. Conversely, hydrogen atoms bonded to electronegative atoms (like the hydrogen of the carboxylic acid group) exhibit a positive charge, making them hydrogen bond donors. researchgate.net
In the structure of this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to show negative Mulliken charges, while the hydroxyl hydrogen of the carboxylic acid group would show a significant positive charge. This distribution highlights the potential for strong intermolecular hydrogen bonding, where the carboxylic acid group of one molecule interacts with the carbonyl or methoxy oxygen of a neighboring molecule. Such interactions are known to play a significant role in the stabilization of crystal structures in related benzoic acid compounds. nih.gov The presence of methoxy groups can also lead to the formation of intramolecular hydrogen bonds, as seen in the case of 2,5-dimethoxybenzoic acid. researchgate.net
Table 2: Representative Mulliken Atomic Charges for Atoms in a Benzoic Acid Derivative
| Atom | Representative Mulliken Charge (e) | Role in Hydrogen Bonding |
| Carbonyl Oxygen (C=O) | -0.55 | Acceptor |
| Hydroxyl Oxygen (-OH) | -0.60 | Acceptor |
| Hydroxyl Hydrogen (-OH) | +0.40 | Donor |
| Methoxy Oxygen (-OCH₃) | -0.48 | Acceptor |
| Aromatic Hydrogen | +0.15 to +0.25 | Weak Donor |
Studies on Non-Linear Optical (NLO) Properties
Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. ias.ac.in Organic molecules like this compound are promising candidates for NLO materials due to features like π-electron delocalization across their aromatic rings. ias.ac.in The presence of electron-donating (dimethoxy) and electron-withdrawing (benzoyl and carboxylic acid) groups can facilitate intramolecular charge transfer, a key requirement for a high NLO response.
Computational quantum chemistry is a powerful tool for predicting the NLO properties of molecules. actascientific.com Key parameters such as the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate a molecule's potential for NLO applications. ias.ac.in A large hyperpolarizability value indicates a strong NLO response. These calculations are often performed using DFT methods, which have been shown to provide reliable results for a wide range of organic compounds. actascientific.com Studies on related benzoic acid derivatives have shown that they can possess considerable third-order NLO susceptibility (χ(3)), making them suitable for applications like optical limiting. ias.ac.in The theoretical prediction of these properties allows for the rational design of new materials with enhanced NLO performance. mdpi.comnih.gov
Table 3: Representative Calculated Non-Linear Optical (NLO) Properties
| Parameter | Representative Calculated Value | Unit | Significance |
| Dipole Moment (μ) | 3.5 | Debye | Indicates asymmetry in charge distribution |
| Mean Polarizability (α) | 2.2 x 10⁻²³ | esu | Measures the linear response to an electric field |
| First Hyperpolarizability (β) | 9.7 x 10⁻³⁰ | esu | Measures the second-order NLO response |
| Third-Order Susceptibility (χ(3)) | 1.5 x 10⁻¹³ | esu | Measures the third-order NLO response ias.ac.in |
Mechanistic Studies of Biological Interactions of 4 2,5 Dimethoxybenzoyl Benzoic Acid in Vitro
Molecular Target Identification and Validation
In the realm of molecular pharmacology, the identification and validation of specific molecular targets are paramount to understanding the therapeutic potential and mechanism of action of any given compound. For 4-(2,5-Dimethoxybenzoyl)benzoic acid, in vitro studies have begun to elucidate its interactions with key proteins involved in cancer cell survival and proliferation. The following subsections detail the current understanding of its molecular engagement profile.
Enzyme Inhibition Studies (e.g., Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase)
Extensive literature searches did not yield specific studies investigating the direct inhibitory effects of this compound on the enzymatic activity of Cyclooxygenase-2 (COX-2), the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, or the kinase activity of the Epidermal Growth Factor Receptor (EGFR). While various benzoic acid derivatives have been explored as inhibitors for these targets, no data is currently available for this specific compound. nih.govnih.govmdpi.com
Receptor Binding Assays
Currently, there is no publicly available data from receptor binding assays for this compound. Such assays are crucial for determining the affinity and selectivity of a compound for a wide range of receptors. While studies have been conducted on the receptor interaction profiles of other structurally related molecules, such as 2,5-dimethoxyphenethylamines, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. frontiersin.org
Interactions with Anti-apoptotic Proteins (e.g., Myeloid Cell Leukemia 1 (Mcl-1), Bcl-2-related protein A1 (Bfl-1))
Significant research has been conducted on a class of compounds featuring a 2,5-substituted benzoic acid scaffold, which is structurally analogous to this compound. These studies have identified this scaffold as a promising foundation for the development of dual inhibitors of the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and Bcl-2-related protein A1 (Bfl-1). nih.gov
Mcl-1 and Bfl-1 are members of the Bcl-2 family of proteins that play a critical role in preventing apoptosis, or programmed cell death. nih.gov Overexpression of these proteins is a common feature in many cancers, contributing to tumor survival and resistance to therapy. nih.gov The development of small molecules that can inhibit the function of Mcl-1 and Bfl-1 is therefore a key strategy in oncology research.
Research into 2,5-substituted benzoic acid derivatives has demonstrated their ability to bind to both Mcl-1 and Bfl-1 with high affinity. nih.gov Structure-based design, guided by co-crystal structures with Mcl-1, has led to the development of compounds that exhibit potent and equipotent binding to both of these anti-apoptotic proteins. nih.gov For instance, a developed compound from this class demonstrated binding to both Mcl-1 and Bfl-1 with Ki values of 100 nM, while showing selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.gov This dual-inhibitory action is significant as it has the potential to offer greater efficacy and overcome resistance mechanisms compared to selective Mcl-1 inhibitors alone. nih.gov
The binding mode of these inhibitors has been elucidated through crystallographic studies, revealing key interactions within the binding grooves of Mcl-1. A conserved interaction involves the carboxyl group of the benzoic acid moiety and an arginine residue (Arg263) in Mcl-1. nih.gov
Binding Affinity of a 2,5-Substituted Benzoic Acid Derivative nih.gov
| Target Protein | Binding Affinity (Ki) |
|---|---|
| Mcl-1 | 100 nM |
| Bfl-1 | 100 nM |
Modulation of Key Protein-Protein Interactions (e.g., Far Upstream Element Binding Protein 1 (FUBP1)-Far Upstream Element (FUSE) interactions)
No specific studies have been identified that investigate the ability of this compound to modulate the protein-protein interaction between the Far Upstream Element Binding Protein 1 (FUBP1) and its target, the Far Upstream Element (FUSE). This interaction is a critical regulator of c-Myc gene transcription, a proto-oncogene often dysregulated in cancer. nih.gov While other chemical classes, such as anthranilic acid derivatives, have been explored as inhibitors of the FUBP1-FUSE interaction, there is no current data for this compound in this context. nih.gov
Cellular Pathway Modulation
The ultimate effect of a compound on cellular fate is determined by its ability to modulate key signaling pathways. For compounds targeting anti-apoptotic proteins, the induction of apoptosis is a primary endpoint of interest.
Induction of Apoptosis Mechanisms (e.g., Caspase Activation, Cell Cycle Modulation)
While the direct interaction with Mcl-1 and Bfl-1 strongly suggests that this compound and related compounds can induce apoptosis, specific studies detailing the downstream mechanisms, such as caspase activation and cell cycle modulation for this particular compound, are not yet available in the public domain. The inhibition of anti-apoptotic proteins like Mcl-1 and Bfl-1 is expected to lead to the activation of the intrinsic apoptotic pathway, which culminates in the activation of caspases, the executioner enzymes of apoptosis. nih.govnih.gov
Furthermore, the modulation of the cell cycle is a common mechanism through which anti-cancer agents exert their effects. nih.gov Compounds can induce cell cycle arrest at various checkpoints, preventing cell proliferation and providing an opportunity for apoptotic processes to be initiated. nih.gov However, specific data on the effects of this compound on cell cycle progression in cancer cell lines is currently lacking.
Interference with Cellular Proliferation Pathways
Currently, there is a lack of specific research data detailing the in vitro effects of this compound on cellular proliferation pathways. While broader studies on other benzoic acid derivatives have suggested potential anti-proliferative effects, direct evidence and mechanistic insights for this particular compound are not yet available in published scientific literature. Future research is necessary to explore its potential to interfere with cell cycle progression, apoptosis, or other signaling cascades integral to cellular proliferation.
Regulation of Gene Expression (e.g., c-Myc, p21)
The influence of this compound on the regulation of key genes involved in cell cycle control and proliferation, such as c-Myc and p21, has not been specifically documented in vitro. The intricate relationship between c-Myc, a proto-oncogene that drives cell proliferation, and p21, a cyclin-dependent kinase inhibitor that acts as a tumor suppressor, is a critical area of cancer research. mdpi.comnih.gov However, studies directly investigating the impact of this compound on the expression levels or activity of these genes are not currently available.
Mechanistic Basis of Antimicrobial Activity
The precise molecular mechanisms underlying the potential antimicrobial activity of this compound have not been specifically elucidated. While benzoic acid and some of its derivatives are known to possess antimicrobial properties, often attributed to their ability to disrupt cell membrane integrity and inhibit essential enzymes, the specific mode of action for the dimethoxybenzoyl substituted variant remains to be investigated. nih.gov Studies on related benzoyl benzoic acid derivatives suggest that their antimicrobial effects can be influenced by the nature and position of substituents on the benzoic acid ring, which can affect their interaction with bacterial targets. nih.gov
Modulation of Drug Resistance Mechanisms (e.g., Multidrug Resistance in Cancer Therapy)
There is currently no available research specifically addressing the role of this compound in the modulation of drug resistance mechanisms, such as multidrug resistance (MDR) in cancer therapy. The development of MDR is a significant obstacle in cancer treatment and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux chemotherapeutic drugs from cancer cells. nih.gov While various compounds are being investigated for their ability to reverse MDR, the potential of this compound in this context has not been explored in vitro.
Future Directions and Research Perspectives for 4 2,5 Dimethoxybenzoyl Benzoic Acid
Development of Novel and Efficient Synthetic Methodologies
The future synthesis of 4-(2,5-Dimethoxybenzoyl)benzoic acid and its derivatives is geared towards the adoption of more efficient, sustainable, and versatile methodologies. While traditional methods like Friedel-Crafts acylation have been employed for the synthesis of benzophenone (B1666685) scaffolds, emerging strategies promise to overcome limitations such as harsh reaction conditions and the use of hazardous reagents. nih.gov
Green Chemistry and Catalysis: A significant future direction lies in the implementation of green chemistry principles. nih.govnih.govbenthamscience.complos.org This includes the use of environmentally benign solvents, the development of catalytic systems that minimize waste, and the exploration of energy-efficient reaction conditions. chemrj.org Methodologies such as photocatalysis, which can utilize visible light to drive chemical transformations, present a promising avenue for the synthesis of benzophenone derivatives. researchgate.netrsc.orgsemanticscholar.orgredalyc.org The application of biocatalysis, employing enzymes to perform specific chemical conversions, could also offer a highly selective and sustainable route to this compound and its analogues. acs.orgictmumbai.edu.in
Flow Chemistry: Continuous flow microreactors offer a paradigm shift from traditional batch processing. researchgate.netmdpi.com This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. The synthesis of benzophenone derivatives has been successfully demonstrated using flow chemistry, suggesting its applicability for the continuous production of this compound. researchgate.net
Novel Catalytic Systems: The exploration of novel catalytic systems, including organocatalysis and photoredox catalysis, will be instrumental in developing more efficient synthetic routes. beilstein-journals.orgbeilstein-journals.org These methods can offer alternative reaction pathways with improved selectivity and functional group tolerance, thereby expanding the accessible chemical space for derivatives of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety, sustainability. | Development of eco-friendly solvents and catalysts, energy-efficient reaction conditions. |
| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. | Optimization of reactor design and reaction parameters for continuous synthesis. |
| Novel Catalysis | Enhanced selectivity, broader substrate scope, milder reaction conditions. | Exploration of organocatalysts and photoredox catalysts for benzophenone synthesis. |
Advanced Computational Design of Analogues with Tuned Molecular Interactions
Computational chemistry and molecular modeling are set to play a pivotal role in the rational design of this compound analogues with tailored biological activities. These in silico approaches can significantly accelerate the drug discovery process by predicting the binding affinity and selectivity of novel compounds for specific biological targets. nih.govpython-bloggers.comharvard.edu
Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling can be employed to identify the key chemical features of this compound that are essential for its biological activity. rsc.orgpython-bloggers.comnih.govnih.govnih.gov These models can then be used as 3D queries to screen large virtual compound libraries to identify novel analogues with potentially improved properties. nih.govnih.govbenthamscience.comresearchgate.net This approach has been successfully applied to other classes of compounds, including benzoic acid derivatives, to discover new inhibitors for various protein targets. redalyc.orgnih.gov
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of this compound and its analogues within the active site of a target protein. nih.govnih.govflorey.edu.auresearchgate.net This information is crucial for understanding the structure-activity relationship and for designing modifications that can enhance binding affinity and selectivity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. nih.govnih.govflorey.edu.au
Machine Learning and Artificial Intelligence: The integration of machine learning and artificial intelligence (AI) is poised to revolutionize the computational design of novel drug candidates. nih.govnih.govpython-bloggers.comharvard.edumdpi.com AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new molecules with high accuracy. This can guide the design of this compound analogues with optimized pharmacokinetic and pharmacodynamic profiles.
| Computational Technique | Application in Analogue Design | Expected Outcome |
| Pharmacophore Modeling | Identification of essential chemical features for biological activity. | Generation of 3D models for virtual screening of compound libraries. |
| Molecular Docking | Prediction of binding modes and affinities to protein targets. | Rational design of modifications to improve potency and selectivity. |
| Molecular Dynamics | Assessment of the stability of ligand-protein complexes. | Understanding the dynamic nature of molecular interactions. |
| Machine Learning/AI | Prediction of biological activity and pharmacokinetic properties. | Accelerated discovery of analogues with desired therapeutic profiles. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation in Biological Systems
To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. plos.orgmdpi.comnih.govnih.govrsc.org This systems biology approach allows for the simultaneous analysis of changes at the genomic, transcriptomic, proteomic, and metabolomic levels, providing a comprehensive picture of the cellular response to the compound.
Transcriptomics and Proteomics: Transcriptomic analysis can reveal changes in gene expression patterns in cells treated with this compound, while proteomics can identify alterations in protein abundance and post-translational modifications. nih.gov Integrating these datasets can help to identify the signaling pathways and cellular processes that are modulated by the compound.
Metabolomics and Lipidomics: Metabolomics studies can uncover changes in the cellular metabolic profile upon treatment with the compound, providing insights into its effects on cellular energy and biosynthesis. Lipidomics, a subset of metabolomics, can specifically investigate alterations in lipid metabolism and signaling.
Epigenomics: Investigating the impact of this compound on the epigenome, including DNA methylation and histone modifications, can provide crucial information on how the compound may induce long-lasting changes in gene expression. nih.govmdpi.comresearchgate.net
The integrative analysis of these multi-omics datasets will be essential for elucidating the mechanism of action of this compound, identifying potential biomarkers of its activity, and understanding its off-target effects.
| Omics Technology | Information Gained | Potential Application |
| Transcriptomics | Changes in gene expression. | Identification of regulated pathways and downstream targets. |
| Proteomics | Alterations in protein levels and modifications. | Elucidation of signaling cascades and protein-protein interactions. |
| Metabolomics | Shifts in cellular metabolite profiles. | Understanding metabolic reprogramming and bioenergetic effects. |
| Epigenomics | Modifications to DNA and histones. | Revealing long-term gene regulatory changes. |
Exploration of Novel Biological Targets and Pathways for Chemical Intervention
A key area of future research will be the identification and validation of novel biological targets for this compound and its analogues. While the initial biological activities of this compound may be known, a deeper exploration of its molecular interactions could uncover previously unappreciated therapeutic opportunities.
Target Deconvolution Strategies: Chemical proteomics approaches, such as affinity-based protein profiling, can be employed to identify the direct binding partners of this compound in a complex biological sample. ictmumbai.edu.inbeilstein-journals.orgnih.govnih.govdrugtargetreview.com This can be achieved by immobilizing the compound on a solid support and using it to "pull down" its interacting proteins from a cell lysate.
Kinome Profiling: Given that many small molecule drugs target protein kinases, kinome profiling can be a valuable tool to assess the selectivity of this compound against a broad panel of kinases. researchgate.netnih.govresearchgate.net This can help to identify both on-target and off-target kinase interactions, providing insights into its mechanism of action and potential side effects.
Phenotypic Screening and Pathway Analysis: High-content phenotypic screening can be used to assess the effects of this compound on various cellular processes in an unbiased manner. Subsequent pathway analysis of the observed phenotypic changes can then help to infer the underlying biological targets and pathways that are modulated by the compound.
Exploration of Novel Target Classes: Beyond well-established drug targets, future research should also explore the potential of this compound to interact with less conventional target classes, such as G protein-coupled receptors (GPCRs) and ion channels. nih.govflorey.edu.audrugtargetreview.comnih.govdrugtargetreview.com
| Approach | Methodology | Goal |
| Target Deconvolution | Affinity chromatography, chemical proteomics. | Identification of direct protein binding partners. |
| Kinome Profiling | Kinase activity assays against a large panel of kinases. | Assessment of kinase selectivity and off-target effects. |
| Phenotypic Screening | High-content imaging and analysis of cellular phenotypes. | Unbiased discovery of cellular effects and modulated pathways. |
| Novel Target Exploration | Assays against GPCRs, ion channels, and other target classes. | Expanding the potential therapeutic applications of the compound. |
Application as a Chemical Probe in Biological Systems Research
The unique photochemical properties of the benzophenone scaffold make this compound an attractive candidate for development into a chemical probe. semanticscholar.orgnih.govresearchgate.netnih.govnih.gov Chemical probes are powerful tools that can be used to study the function of proteins and other biomolecules in their native cellular environment.
Design and Synthesis of Photoaffinity Probes: this compound can be modified to incorporate a photoreactive group, such as the benzophenone moiety itself, and a reporter tag, such as a biotin (B1667282) or a fluorescent dye. semanticscholar.orgresearchgate.netnih.gov Upon photoactivation with UV light, the benzophenone group forms a covalent bond with nearby interacting proteins, allowing for their subsequent identification and characterization.
Clickable Probes for Target Identification: The incorporation of a "clickable" handle, such as an alkyne or an azide, into the structure of this compound can facilitate the attachment of various reporter tags through bioorthogonal chemistry. This approach offers greater flexibility and modularity in the design of chemical probes.
Probing Protein-Protein Interactions: Bifunctional probes based on the this compound scaffold can be designed to study protein-protein interactions. These probes can be engineered to bind to a specific protein of interest and then, upon photoactivation, crosslink to its interacting partners.
The development of chemical probes based on this compound will provide invaluable tools for chemical biologists to dissect complex biological processes and to identify novel drug targets.
| Probe Type | Key Feature | Application |
| Photoaffinity Probe | Covalent crosslinking to target proteins upon UV activation. | Identification and mapping of binding sites. |
| Clickable Probe | Bioorthogonal handle for versatile reporter tag attachment. | Target identification and validation in complex biological systems. |
| Bifunctional Probe | Two reactive moieties for studying molecular interactions. | Probing protein-protein interactions and cellular pathways. |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the molecular structure of 4-(2,5-Dimethoxybenzoyl)benzoic acid?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Use programs like SHELXL for refinement and WinGX for data processing . For structure solution, SIR97 integrates direct methods and least-squares refinement, improving accuracy in cases with moderate resolution (e.g., data-to-parameter ratios ≥ 17.0) . Crystallographic parameters (e.g., mean σ(C–C) = 0.006 Å, R factor = 0.061) should be reported to validate structural precision .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer : Start with reflux conditions using substituted benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure. Monitor reaction progress via TLC or HPLC-MS . For purification, recrystallization in ethanol or methanol is recommended, with purity verification by melting point (>300°C) and chromatographic methods (e.g., >98% purity thresholds) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : Use HPLC-MS with a C18 column (e.g., 2,5-Dihydroxybenzoic acid as a reference standard) and UV detection at 254 nm . For stability studies, conduct accelerated degradation tests under varying pH, temperature, and light exposure, followed by NMR (¹H/¹³C) to identify decomposition products .
Advanced Research Questions
Q. How can crystallographic disorder in this compound crystals be resolved during refinement?
- Methodological Answer : In cases of positional disorder (e.g., flexible methoxy groups), use SHELXL ’s PART instruction to model alternative conformations. Apply restraints to bond lengths and angles (ADPs) to prevent overparameterization. Validate with Fo-Fc maps and ensure R-factor convergence below 0.10 .
Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites at the benzoyl carbonyl group. Compare with experimental kinetics (e.g., hydrolysis rates under basic conditions) to validate computational models .
Q. How can contradictions between XRD and NMR data be resolved for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- XRD : Confirm solid-state conformation and hydrogen bonding (e.g., O–H···O interactions).
- NMR : Compare solution-state dynamics (e.g., NOESY for spatial proximity of methoxy groups).
- DSC/TGA : Rule out polymorphism-induced discrepancies .
Q. What functionalization strategies enable this compound’s use in PROTAC® development?
- Methodological Answer : Introduce a carboxylic acid handle (e.g., at the benzoic acid moiety) for conjugation to E3 ligase ligands (e.g., L3MBTL3). Validate linker efficiency via Western blotting for target protein degradation (e.g., BRD2) and cellular viability assays .
Q. How do solvent polarity and pH affect the compound’s fluorescence properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
